

Spectroscopic Profile of 4-Phenylpyrimidin-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylpyrimidin-2-ol

Cat. No.: B184067

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-phenylpyrimidin-2-ol**, a heterocyclic compound of interest to researchers and scientists in drug development. This document presents typical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for **4-phenylpyrimidin-2-ol** based on standard spectroscopic techniques. These values are predictive and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 13.0	br s	1H	N-H (pyrimidinol)
~8.3 - 8.5	d	1H	H-6 (pyrimidinol)
~7.8 - 8.0	m	2H	ortho-H (phenyl)
~7.4 - 7.6	m	3H	meta, para-H (phenyl)
~6.7 - 6.9	d	1H	H-5 (pyrimidinol)

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~160 - 165	C=O (pyrimidinol)
~155 - 160	C-4 (pyrimidinol)
~150 - 155	C-6 (pyrimidinol)
~135 - 140	C-ipso (phenyl)
~128 - 132	C-para (phenyl)
~127 - 130	C-ortho (phenyl)
~125 - 128	C-meta (phenyl)
~105 - 110	C-5 (pyrimidinol)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2800	Broad	O-H and N-H stretching (H-bonding)
3100 - 3000	Medium	C-H stretching (aromatic)
~1670	Strong	C=O stretching (pyrimidinone tautomer)
~1600, ~1580, ~1470	Medium-Strong	C=C and C=N stretching (aromatic rings)
~1250	Medium	C-N stretching
770 - 730	Strong	C-H bending (out-of-plane, monosubstituted benzene)
700 - 650	Strong	C-H bending (out-of-plane, aromatic)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
172.06	100	[M] ⁺ (Molecular Ion)
173.07	~11	[M+1] ⁺
144	Moderate	[M-CO] ⁺
117	Moderate	[M-HCN-CO] ⁺
104	High	[C ₇ H ₆ N] ⁺
77	High	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-phenylpyrimidin-2-ol** is accurately weighed and dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) is also common.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is utilized.
- ¹H NMR:
 - The sample is placed in the spectrometer and the magnetic field is shimmed to homogeneity.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
- ¹³C NMR:
 - A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed.
 - A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
 - A wider spectral width is used compared to ¹H NMR.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- Phase correction and baseline correction are applied to the resulting spectrum.
- Chemical shifts are referenced to TMS or the residual solvent peak.
- Integration of the ^1H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **4-phenylpyrimidin-2-ol** sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- A pressure arm is engaged to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the empty ATR crystal is recorded.
- The sample spectrum is then acquired.
- Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- The spectrum is recorded in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).

Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

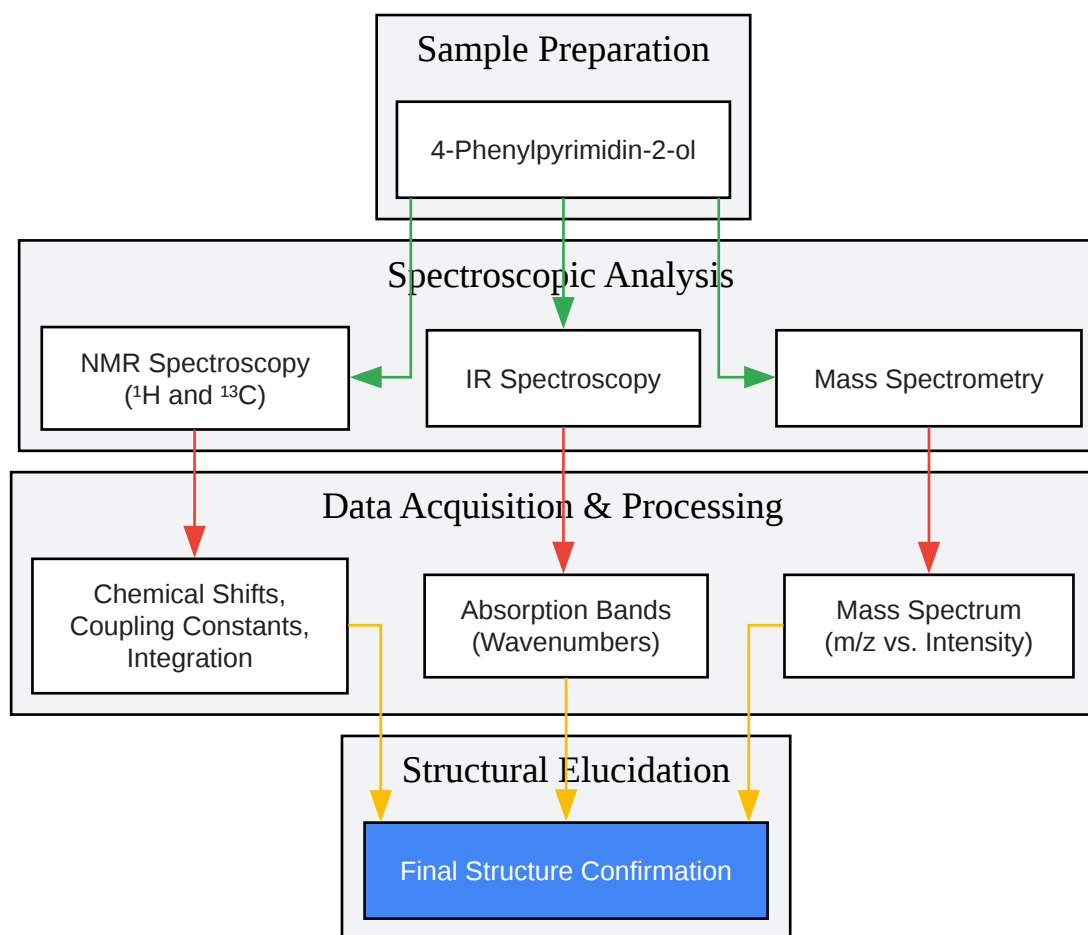
- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

- The separated ions are detected, and their abundance is recorded.
- A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.
- The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-phenylpyrimidin-2-ol**.



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General workflow for spectroscopic analysis.

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